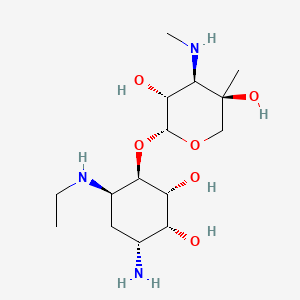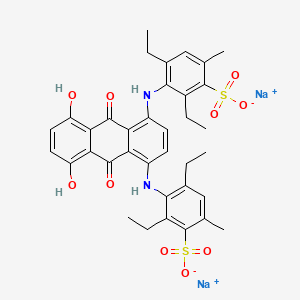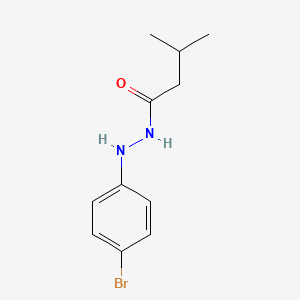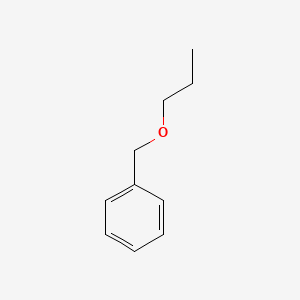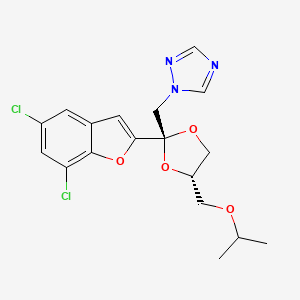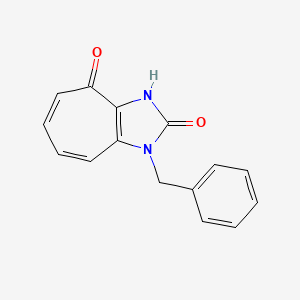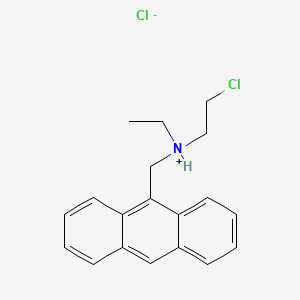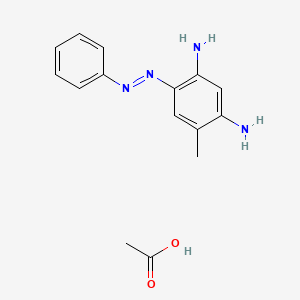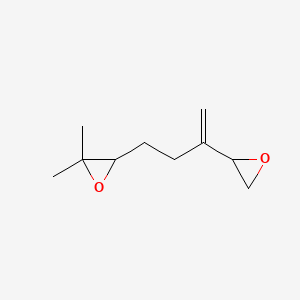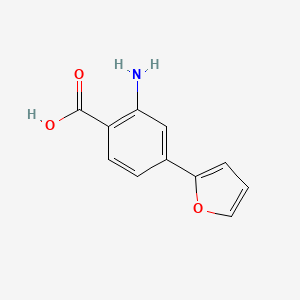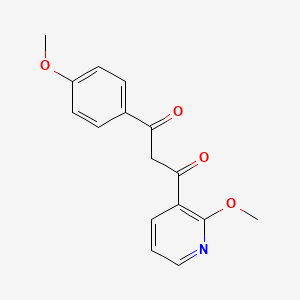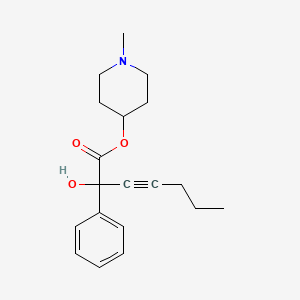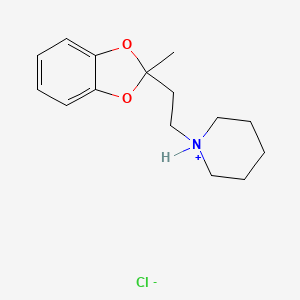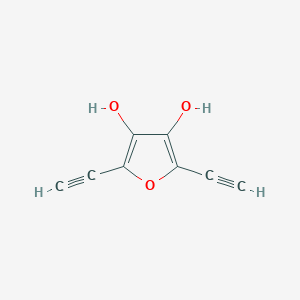
2,5-Diethynylfuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethynylfuran-3,4-diol is an organic compound characterized by the presence of two ethynyl groups attached to a furan ring, along with two hydroxyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynylfuran-3,4-diol typically involves the dihydroxylation of a furan derivative followed by the introduction of ethynyl groups. One common method is the dihydroxylation of 2,5-difurylacetylene using osmium tetroxide (OsO4) as a catalyst, which results in the formation of the diol. The reaction is carried out under mild conditions, often at room temperature, and requires careful control of the reaction environment to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diethynylfuran-3,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing ethynyl groups.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or amines.
Wissenschaftliche Forschungsanwendungen
2,5-Diethynylfuran-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2,5-Diethynylfuran-3,4-diol involves its interaction with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can undergo electrophilic aromatic substitution reactions, further modifying its chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxymethylfuran: Similar structure but with hydroxymethyl groups instead of ethynyl groups.
2,5-Dimethylfuran: Contains methyl groups instead of ethynyl groups.
2,5-Furandicarboxylic acid: Contains carboxylic acid groups instead of hydroxyl and ethynyl groups
Uniqueness
2,5-Diethynylfuran-3,4-diol is unique due to the presence of both ethynyl and hydroxyl groups on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other furan derivatives .
Eigenschaften
CAS-Nummer |
75609-59-5 |
|---|---|
Molekularformel |
C8H4O3 |
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
2,5-diethynylfuran-3,4-diol |
InChI |
InChI=1S/C8H4O3/c1-3-5-7(9)8(10)6(4-2)11-5/h1-2,9-10H |
InChI-Schlüssel |
QLLLJMHSCRQUAR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C(=C(O1)C#C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


